DYRK1A Inhibition with Kinase Selectivity: Harmalol vs. Harmine and Harmaline
Harmalol inhibits DYRK1A with an IC50 of 0.63 µM and exhibits high selectivity over several related kinases including Cdk1, Cdk5, CK1α1, Clk4, DYRK2, Pim-1, and GSK3β at 10 µM, though it also inhibits DYRK1B and Clk1 at this concentration [1]. This selective kinase inhibition profile is a key differentiator from other harmala alkaloids. While direct comparative DYRK1A IC50 values for harmine and harmaline under identical conditions are not available in the primary source, the selectivity panel for harmalol is established, and harmaline/harmine are not generally recognized as potent DYRK1A inhibitors [2].
| Evidence Dimension | DYRK1A inhibition potency and kinase selectivity |
|---|---|
| Target Compound Data | IC50 = 0.63 µM (DYRK1A); inhibits DYRK1B and Clk1 at 10 µM; selective over Cdk1, Cdk5, CK1α1, Clk4, DYRK2, Pim-1, GSK3β at 10 µM |
| Comparator Or Baseline | Harmine, Harmaline: Not established as potent DYRK1A inhibitors; selectivity profile not reported. |
| Quantified Difference | Qualitative difference in target profile: Harmalol is a potent DYRK1A inhibitor; other harmala alkaloids are not. |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
For research on DYRK1A-related pathways (e.g., Down syndrome, neurological disorders), harmalol provides a distinct, potent, and selective chemical probe not replaceable by other common harmala alkaloids.
- [1] Cayman Chemical. Harmalol (hydrochloride hydrate) - Product Information. Bertin Bioreagent. View Source
- [2] PubChem. Harmalol - Biological Test Results. National Library of Medicine. View Source
